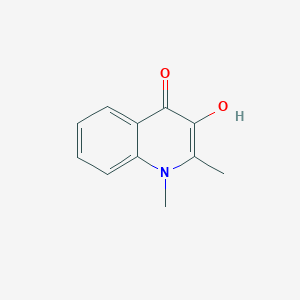

3-hydroxy-1,2-dimethylquinolin-4(1H)-one

描述

3-Hydroxy-1,2-dimethylquinolin-4(1H)-one (CAS: 223752-74-7) is a quinolinone derivative characterized by a hydroxyl group at position 3, methyl substituents at positions 1 and 2, and a ketone at position 2. This compound is structurally related to bioactive 4-hydroxyquinolin-2(1H)-ones, which are studied for their antimicrobial and chelating properties . Its synthesis typically involves condensation reactions of substituted aldehydes with amines or other nucleophiles, followed by cyclization under acidic or basic conditions .

属性

CAS 编号 |

223752-74-7 |

|---|---|

分子式 |

C11H11NO2 |

分子量 |

189.21 g/mol |

IUPAC 名称 |

3-hydroxy-1,2-dimethylquinolin-4-one |

InChI |

InChI=1S/C11H11NO2/c1-7-10(13)11(14)8-5-3-4-6-9(8)12(7)2/h3-6,13H,1-2H3 |

InChI 键 |

FGEFZWAZRNQNCU-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1C)O |

规范 SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1C)O |

产品来源 |

United States |

科学研究应用

Biological Activities

Antimicrobial Properties

Quinolin-4-ones, including 3-hydroxy-1,2-dimethylquinolin-4(1H)-one, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, derivatives of quinolin-4-one have shown promising results in inhibiting bacterial growth and could serve as templates for developing new antibiotics .

Anticancer Activity

The anticancer potential of quinolin-4-one derivatives has been a focal point in recent studies. These compounds have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. Some studies have reported that modifications to the quinoline structure can enhance its cytotoxicity against specific cancer cell lines .

Antileishmanial Effects

A series of derivatives based on quinolin-4-one have been evaluated for their antileishmanial activity. For example, a study highlighted the synthesis of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives that exhibited significant antileishmanial effects in vitro and in vivo, indicating the potential of quinoline-based compounds in treating leishmaniasis .

Case Study 1: Antimicrobial Evaluation

A study conducted on various quinoline derivatives demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structure was optimized to enhance its interaction with bacterial cell membranes, leading to increased efficacy .

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| C1 | 25 µg/mL | 30 µg/mL |

| C2 | 15 µg/mL | 20 µg/mL |

| C3 | 10 µg/mL | 12 µg/mL |

Case Study 2: Anticancer Research

Another significant study focused on the potential anticancer effects of this compound against breast cancer cells. The results indicated that the compound induced apoptosis and inhibited cell migration at micromolar concentrations .

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 70 | 25 |

| 20 | 30 | 50 |

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key structural features and properties of 3-hydroxy-1,2-dimethylquinolin-4(1H)-one with its analogues:

<sup>a</sup> LogP values estimated using fragment-based methods.

Key Observations :

- Methyl vs. Aromatic Substituents: The introduction of a p-tolyl group at position 2 (third entry) increases hydrophobicity (LogP ~3.2 vs.

- Halogenation : Bromo and fluoro substituents (fourth entry) improve electronegativity, which may influence binding to biological targets through dipole interactions .

Stability and Reactivity

- Hydrogen Bonding: The 3-hydroxy group forms intramolecular hydrogen bonds with the 4-ketone, stabilizing the enol tautomer and influencing solubility .

- Oxidative Stability: Methyl groups at positions 1 and 2 reduce susceptibility to oxidation compared to unsubstituted quinolinones .

准备方法

One-Pot Synthesis via α-Hydroxylation and Intramolecular Cyclization

- Starting from N-phenylacetoacetamide derivatives, a one-pot synthesis approach utilizes a hypervalent iodine reagent, specifically PhI(OCOCF3)2, to mediate α-hydroxylation.

- This is followed by an acid-promoted intramolecular cyclization using sulfuric acid (H2SO4).

- The process tolerates the hydroxyl group introduced in the α-position, allowing smooth cyclization to form the 3-hydroxyquinolinone core.

- The reaction proceeds cleanly under mild conditions without isolating intermediates.

- Purification is typically done by silica gel chromatography.

- This method is efficient for various substituted derivatives, including methyl-substituted quinolinones.

- The reaction scheme involves initial α-hydroxylation of the acetoacetamide followed by cyclization to close the quinolinone ring.

- One-pot operation reduces reaction time and handling.

- High selectivity and yields.

- Avoids harsh conditions that might degrade sensitive substituents.

| Parameter | Details |

|---|---|

| Starting material | N-Phenylacetoacetamide derivatives |

| Key reagent | PhI(OCOCF3)2 (hypervalent iodine reagent) |

| Cyclization promoter | H2SO4 |

| Purification method | Silica gel chromatography |

| Typical yield | High (varies with substrate) |

| Temperature | Mild conditions (room temperature to moderate heating) |

Reference: J. Org. Chem., 2013, 78, 5385–5392

Intramolecular Friedel-Crafts Alkylation Approach

- This process involves the intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide to form hydroxyquinolinone derivatives.

- A Lewis acid catalyst, commonly aluminum chloride (AlCl3), is employed in a high boiling solvent such as dimethyl sulfoxide (DMSO) or high boiling amides/amines.

- The reaction is conducted at elevated temperatures (150–220 °C) to facilitate ring closure and demethylation of the phenol group.

- The reaction is performed at high concentration for improved reaction rate and fluidity.

- Typical catalyst loading is 3–5 equivalents of Lewis acid, with AlCl3 preferred.

- After reaction completion, the mixture is quenched and treated with sodium borohydride to reduce impurities.

- The product is isolated by filtration and drying, yielding high purity hydroxyquinolinone suitable for further synthetic applications.

- High yield and purity of the product.

- Suitable for scale-up due to straightforward reaction conditions.

- Can be integrated into multi-step syntheses (e.g., cilostazol precursor synthesis).

| Parameter | Details |

|---|---|

| Starting material | N-(4-methoxyphenyl)-3-chloropropionamide |

| Catalyst | AlCl3 (3–5 equivalents) |

| Solvent | DMSO or high boiling amides/amines |

| Temperature | 150–220 °C |

| Reaction time | 2 hours at target temperature |

| Post-reaction treatment | Quenching with water and sodium borohydride |

| Yield | ~93% (based on HPLC purity) |

Reference: US Patent US6967209B2, 2003

Reference: ChemicalBook synthesis route for 3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| One-Pot α-Hydroxylation + Cyclization | PhI(OCOCF3)2, H2SO4, N-phenylacetoacetamide | Mild, selective, one-pot | High | Suitable for various substituted quinolinones |

| Intramolecular Friedel-Crafts Alkylation | AlCl3 (3–5 eq.), DMSO, 150–220 °C, N-(4-methoxyphenyl)-3-chloropropionamide | High purity, scalable | ~93 | Requires high temperature and Lewis acid |

| Thermal Condensation with Diethyl Malonate | Aniline + diethyl malonate, 220–270 °C | Simple, classical method | Up to 89 | High temperature, ethanol removal by distillation |

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-hydroxy-1,2-dimethylquinolin-4(1H)-one, and how can reaction parameters be optimized?

- Methodology : Utilize condensation reactions under reflux conditions with precursors like substituted pyridines or quinolines. Optimize solvent choice (e.g., ethanol, DMF), temperature (e.g., 272–275°C for crystallization), and stoichiometry to enhance yield and purity . Characterization via melting point analysis, IR (for hydroxyl and carbonyl groups), and NMR (for proton environments) is critical .

- Data Interpretation : Monitor reaction progress using TLC and confirm product identity via mass spectrometry (e.g., molecular ion peaks at m/z 297 in related compounds) .

Q. Which analytical techniques are most effective for structural elucidation of this compound and its metal complexes?

- Techniques :

- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding networks in single crystals .

- IR spectroscopy : Identify key functional groups (e.g., C=O at ~1663 cm⁻¹, O-H at ~3447 cm⁻¹) .

- NMR : Use and NMR to assign proton environments (e.g., methyl groups at δ 3.59 ppm) and aromatic carbons .

Advanced Research Questions

Q. How do steric and electronic modifications to the quinolinone core influence its metal-chelating efficacy compared to pyridinone analogs like deferiprone?

- Experimental Design :

- Synthesize derivatives with substituents at positions 1, 2, and 3 (e.g., methyl, ethyl, halogens).

- Compare stability constants (log K) of metal complexes (e.g., Fe³⁺, In³⁺) using potentiometric titrations .

Q. What computational strategies can predict the binding interactions of this compound with metalloenzymes or DNA?

- Methods :

- Density Functional Theory (DFT) : Calculate molecular orbitals and electrostatic potential surfaces using B3LYP/6-311++G(d,p) basis sets .

- Molecular Docking : Simulate interactions with targets like BoNT/A1 light chain (LC) using AutoDock Vina, focusing on π-stacking with aromatic residues (e.g., Phe369) .

Q. How can researchers resolve contradictions in bioactivity data arising from structural variations in quinolinone derivatives?

- Case Study : In BoNT/A1 LC inhibition, methyl and bromo substituents (compounds 27, 29) show higher activity than chloro analogs (compound 28) due to favorable hydrophobic/electrostatic interactions .

- Approach :

- Perform structure-activity relationship (SAR) studies using systematic substitutions.

- Use fluorescence resonance energy transfer (FRET) assays to quantify enzyme inhibition at varying concentrations .

- Analyze crystal structures of inhibitor-enzyme complexes to identify critical binding motifs .

Methodological Considerations

- Contradiction Management : When bioactivity data conflicts (e.g., compound 33 loses activity but regains it with ethylene linkers), evaluate steric constraints via molecular dynamics simulations .

- Safety Protocols : Follow GHS guidelines for handling hazardous derivatives (e.g., nitrated compounds), including proper ventilation and PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。